molecular formula C73H112N12O20 B1649728 Plipastatin A 2 CAS No. 103955-72-2

Plipastatin A 2

Katalognummer: B1649728
CAS-Nummer: 103955-72-2
Molekulargewicht: 1477.7 g/mol
InChI-Schlüssel: YSHVOZLUGRPITA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Plipastatin A 2 is a useful research compound. Its molecular formula is C73H112N12O20 and its molecular weight is 1477.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1. Antifungal Activity:
Plipastatin A2 exhibits significant antifungal properties against various plant pathogens, particularly Fusarium species. Studies have shown that it can effectively combat Fusarium oxysporum, a common soil-borne pathogen that affects numerous crops. The compound disrupts fungal cell membranes, leading to cell death and morphological changes in fungal structures, such as vacuolation and plasma membrane damage .

2. Biocontrol Agent:
Due to its efficacy against plant pathogens, Plipastatin A2 is being explored as a biocontrol agent. Its ability to replace conventional antifungal chemicals presents an environmentally friendly alternative for managing plant diseases .

Production Optimization

1. Genetic Engineering:
Recent advancements in genetic engineering have significantly enhanced the production yields of Plipastatin A2. Researchers have manipulated various genetic elements to increase the synthesis of this lipopeptide. For instance, strains of Bacillus subtilis have been engineered to replace native promoters with stronger ones, resulting in production yields exceeding 2500 mg/L .

2. Strain Development:
The development of mutant strains has also been crucial in optimizing Plipastatin production. Strains lacking specific regulatory genes (e.g., abrB) showed increased production levels due to the alleviation of transcriptional repression . Additionally, the identification of the YoeA protein as a major efflux transporter has provided insights into improving plipastatin export and overall yield .

Case Studies

1. Case Study: Enhanced Production via Strain Engineering
A study demonstrated that by co-overexpressing long-chain fatty acid coenzyme A ligase (LCFA) and YoeA in engineered strains, researchers achieved a plipastatin yield of 2060 mg/mL. This was further enhanced to 2514 mg/mL through optimized culture conditions .

2. Case Study: Biocontrol Efficacy
In another investigation, plipastatin's role in biocontrol was assessed through co-culture experiments with Bacillus subtilis and Fusarium oxysporum. Results indicated that plipastatin not only inhibited fungal growth but also promoted beneficial microbial interactions in the rhizosphere, enhancing plant health .

Comparative Data Table

Application Area Description References
Antifungal ActivityEffective against Fusarium oxysporum, causing cell death through membrane disruption
Biocontrol AgentPotential replacement for chemical fungicides in agriculture
Genetic EngineeringIncreased production through promoter replacement and gene knockout strategies
Strain DevelopmentEnhanced yields via identification of efflux transporters and metabolic engineering

Analyse Chemischer Reaktionen

Lactone Ring Formation and Hydrolysis

Plipastatin A2 contains a macrolactone ring formed via esterification between the hydroxyl group of L-tyrosine and the carboxyl group of the C-terminal L-isoleucine . This ring is critical for its conformational stability and phospholipase A2 inhibition .

  • Alkaline Hydrolysis : Treatment with dilute NaOH (0.1 N, 37°C) opens the lactone ring, converting plipastatin A2 into its linear form, plipastatinic acid A2. This reaction is confirmed by:

    • Loss of IR absorption at 1,760 cm⁻¹ (lactone C=O stretch) .

    • UV spectral shifts indicating free tyrosine residues (ε increases from ~1,450 to ~2,900) .

Reduction and Methylation Reactions

Reductive cleavage and methylation studies elucidate the role of functional groups:

  • LiBH₄ Reduction :

    • Intact plipastatin A2 treated with LiBH₄ reduces ester bonds, yielding hydroxylated derivatives.

    • Post-methylation (trimethyl orthoformate) prevents carboxylate interference, enabling selective reduction of the lactone .

TreatmentAmino Acid Composition ChangesKey ObservationSource
LiBH₄ aloneLoss of isoleucine, partial tyrosine reductionLactone ring cleavage confirmed
Methylation + LiBH₄Retention of glutamic acid residuesCarboxyl groups protected

Oxidative Degradation

Oxidation with dimethyl sulfoxide (DMSO)-acetic anhydride disrupts specific residues:

  • Targets : Free hydroxyl groups of allo-threonine and tyrosine.

  • Outcome :

    • Loss of allo-threonine and tyrosine in amino acid analysis .

    • IR absorption loss at 3,400–3,500 cm⁻¹ (O-H stretch) .

(a) Carboxypeptidase Y Digestion

  • Cleaves C-terminal isoleucine and tyrosine residues from plipastatinic acid A2 (linear form) .

  • Reveals glutamine as the penultimate residue, critical for NRPS-mediated biosynthesis .

(b) Non-Ribosomal Peptide Synthetase (NRPS) Assembly

Plipastatin A2 is biosynthesized via a multimodular NRPS system (ppsABCDE operon) :

  • Fatty Acid Activation : β-Hydroxy fatty acid (C14–C19) linked to glutamic acid.

  • Peptide Chain Elongation : Sequential addition of D-ornithine, L-tyrosine, D-threonine, D-alanine, L-proline, L-glutamine, and L-isoleucine.

  • Cyclization : Terminal condensation domain forms the lactone ring .

Chemical Derivatization for Structural Analysis

  • Dinitrophenylation : Modifies free amino groups (e.g., ornithine), aiding in residue identification via UV-Vis spectroscopy .

  • Acetylation : Blocks tyrosine hydroxyl groups, confirming their role in lactone formation .

Biosynthetic Engineering and Homolog Production

Strain engineering in Bacillus subtilis enhances plipastatin A2 yield and generates analogs:

  • Overexpression of yoeA (efflux transporter) : Increases production by 70% .

  • Co-overexpression of lcfA (fatty acid ligase) and *yoeA *: Achieves 2,514 mg/L plipastatin .

Strain ModificationPlipastatin Yield (mg/L)Key ChangeSource
Wild-type B. subtilis478Baseline production
ΔabrB + lcfA/yoeA2,514Enhanced efflux and fatty acid supply

Functional Interactions with Phospholipases

Plipastatin A2 inhibits phospholipase A2 (PLA2) through competitive binding:

  • IC₅₀ : 2.9 μM for PLA2; 1.3–1.4 μM for PLC/PLD .

  • Mechanism : Lactone ring and tyrosine residues block the enzyme’s catalytic triad .

Eigenschaften

CAS-Nummer

103955-72-2

Molekularformel

C73H112N12O20

Molekulargewicht

1477.7 g/mol

IUPAC-Name

5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C73H112N12O20/c1-7-42(3)19-15-13-11-9-10-12-14-16-20-49(88)41-59(90)77-52(32-35-60(91)92)66(97)78-51(21-17-37-74)65(96)81-56-40-47-25-29-50(30-26-47)105-73(104)62(43(4)8-2)83-68(99)55(39-46-23-27-48(87)28-24-46)82-67(98)53(31-34-58(75)89)79-70(101)57-22-18-38-85(57)72(103)44(5)76-64(95)54(33-36-61(93)94)80-71(102)63(45(6)86)84-69(56)100/h23-30,42-45,49,51-57,62-63,86-88H,7-22,31-41,74H2,1-6H3,(H2,75,89)(H,76,95)(H,77,90)(H,78,97)(H,79,101)(H,80,102)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,91,92)(H,93,94)

InChI-Schlüssel

YSHVOZLUGRPITA-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Kanonische SMILES

CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Herkunft des Produkts

United States

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